3-Benzoyl-3-butenoic Acid

Description

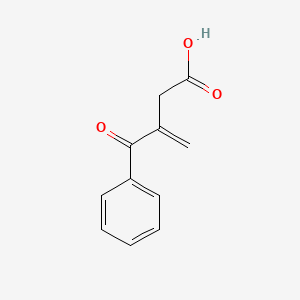

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzoylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIQTYSDCUGQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Alpha,beta Unsaturated Carboxylic Acids in Synthesis

Alpha,beta-unsaturated carboxylic acids are organic compounds that feature a carbon-carbon double bond conjugated to a carboxylic acid functional group. wikipedia.org This structural arrangement imparts unique reactivity to the molecule. The carbonyl group and the alkene are in conjugation, which makes the molecule susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. wikipedia.orgopenstax.org This reactivity is a cornerstone of their utility in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of α,β-unsaturated carboxylic acids is multifaceted. The double bond can undergo reactions typical of alkenes, such as halogenation, hydroxylation, and hydration, although these reactions can be slower than in simple alkenes. libretexts.org The direction of addition of unsymmetrical reagents is often anti-Markovnikov. libretexts.org Furthermore, the carboxylic acid group can participate in a variety of transformations, including esterification and amidation. wikipedia.org The interplay between the double bond and the carboxylic acid group can also lead to unique reactions like lactone formation, particularly when the double bond is further down the carbon chain. libretexts.org

The synthesis of α,β-unsaturated carboxylic acids has been a subject of extensive research, with numerous methods developed to access these valuable motifs. chemistryviews.org Traditional methods like the Wittig and Horner–Wadsworth–Emmons reactions have been widely employed, though they can generate stoichiometric byproducts. chemistryviews.org More recent developments have focused on more atom-economical and environmentally benign approaches, such as copper-catalyzed carboxylation of alkynes with carbon dioxide. chemistryviews.org

Strategic Importance of 3 Benzoyl 3 Butenoic Acid As a Synthetic Precursor

3-Benzoyl-3-butenoic acid, a specific type of α,β-unsaturated carboxylic acid, stands out as a particularly valuable synthetic intermediate. Its structure incorporates a vinyl ketone moiety and a carboxylic acid, providing multiple reactive sites for chemical modification. This dual functionality makes it a versatile building block for the synthesis of a wide range of more complex molecules.

The presence of the benzoyl group, an aryl ketone, further enhances its synthetic utility. The aromatic ring can be subjected to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The ketone functionality itself can be a handle for a variety of transformations, including reductions, additions of organometallic reagents, and condensations.

Research has demonstrated the use of related 3-aroyl-prop-2-enoic acids as precursors in the synthesis of various heterocyclic compounds. For instance, 3-(4-bromobenzoyl)prop-2-enoic acid has been utilized to generate pyrimidine (B1678525) thiones, pyrans, pyridines, and phthalazinone derivatives through reactions with different reagents. researchgate.net This highlights the potential of this compound to serve as a starting material for the construction of diverse and potentially biologically active heterocyclic scaffolds.

The strategic placement of the functional groups in this compound allows for cascade reactions, where a single synthetic operation can lead to the formation of multiple bonds and complex ring systems. For example, the conjugate addition of a nucleophile could be followed by an intramolecular cyclization involving the carboxylic acid or the ketone, leading to the rapid assembly of intricate molecular architectures.

Advanced Spectroscopic and Mechanistic Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. phdcentre.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Both ¹H and ¹³C NMR are indispensable for monitoring the progress of a chemical reaction. beilstein-journals.org By taking spectra at various time points, chemists can track the disappearance of starting material signals and the concurrent appearance of product signals. For the synthesis of 3-Benzoyl-3-butenoic Acid, this would involve observing the characteristic shifts of its unique proton and carbon environments.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The aromatic protons of the benzoyl group would typically appear in the downfield region (δ 7.4–8.0 ppm). The two protons on the double bond (vinylic protons) would likely appear as singlets at different chemical shifts due to their different environments relative to the benzoyl and carboxylic acid groups. The methylene (B1212753) (CH₂) protons adjacent to the carboxylic acid would also produce a characteristic signal.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid functional groups are particularly noteworthy, appearing far downfield (typically δ 165-200 ppm). phdcentre.com Aromatic and vinylic carbons also have characteristic chemical shift ranges.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift tables for the constituent functional groups.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad s) | ~172 | The acidic proton signal is often broad and its position can vary. |

| Ketone (C=O) | - | ~195 | No proton attached; characteristic downfield shift in ¹³C NMR. |

| Aromatic (C₆H₅) | 7.4 - 7.7 (m) & 7.9 - 8.0 (m) | 128 - 135 | Complex multiplet pattern due to ortho, meta, and para protons. |

| Vinylic (=CH₂) | ~6.0 (s) & ~6.5 (s) | 130 - 145 | Two distinct signals for the non-equivalent vinylic protons. |

| Methylene (-CH₂-) | ~3.4 (s) | ~40 | Singlet expected as there are no adjacent protons for coupling. |

Two-Dimensional NMR Techniques for Complex Scaffolds

For molecules with overlapping signals or complex spin systems, two-dimensional (2D) NMR techniques are employed to resolve ambiguities. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). youtube.com For a complex derivative of this compound, COSY would be essential to trace the connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. youtube.com It is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the respective 1D spectra. rsc.org For this compound, an HSQC spectrum would show correlations between the methylene protons and the methylene carbon, as well as between the vinylic protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. youtube.com This is crucial for piecing together different parts of a molecule, especially around quaternary carbons (carbons with no attached protons) like the ketone and carboxylic acid carbons. An HMBC spectrum would show a correlation from the methylene protons to the carboxylic acid carbon and the adjacent vinylic carbon, confirming the structure.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. They are excellent for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. up.ac.za

For this compound, IR spectroscopy would clearly show the presence of its key functional groups. A very broad absorption in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretch of a carboxylic acid. The spectrum would also feature two distinct carbonyl (C=O) stretching absorptions: one for the carboxylic acid (~1710 cm⁻¹) and another for the conjugated ketone (~1670 cm⁻¹). pressbooks.pub The C=C double bond stretch would appear around 1640 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are strong in the IR, C=C and aromatic ring stretches are often more prominent in the Raman spectrum, making it a useful confirmatory tool. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical absorption ranges for organic functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1710 (strong) | Medium |

| Ketone (conjugated) | C=O stretch | ~1670 (strong) | Medium |

| Alkene | C=C stretch | ~1640 (medium) | Strong |

| Aromatic Ring | C=C stretch | ~1600, 1450 (medium-sharp) | Strong |

| Aromatic Ring | C-H stretch | >3000 (medium) | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Reaction Product Confirmation

Mass spectrometry (MS) provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). scispace.com High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high precision (typically to four or more decimal places), which allows for the determination of the exact molecular formula. acs.org

For this compound (C₁₁H₁₀O₃), the calculated exact mass is 190.06299 Da. An HRMS experiment that yields a molecular ion peak at or very near this value would provide strong confirmation of the product's elemental composition.

MS also reveals structural information through fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, stable fragments. The analysis of these fragments can help piece together the original structure. Common fragmentation patterns for this compound would likely include the loss of water (-18 Da), the loss of a carboxyl group (-45 Da), and the formation of a stable benzoyl cation (m/z = 105).

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Predicted Value / Observation | Inference |

| HRMS (ESI) | [M+H]⁺ or [M-H]⁻ | m/z 191.0703 or 189.0557 | Confirms molecular formula C₁₁H₁₀O₃ |

| MS (EI) | Molecular Ion [M]⁺ | m/z 190 | Confirms molecular weight |

| MS/MS | Key Fragments | m/z 172 | Loss of H₂O |

| MS/MS | Key Fragments | m/z 145 | Loss of COOH |

| MS/MS | Key Fragments | m/z 105 | Benzoyl cation [C₆H₅CO]⁺ |

| MS/MS | Key Fragments | m/z 77 | Phenyl cation [C₆H₅]⁺ |

Integration of Spectroscopic Data for Reaction Mechanism Postulation

The true power of these analytical techniques is realized when the data are integrated to build a complete picture of a molecule's structure and formation. pressbooks.pub To postulate a reaction mechanism, chemists use spectroscopy to identify all reactants, intermediates, and products.

For instance, in a proposed synthesis of this compound, ¹H and ¹³C NMR would confirm the formation of the carbon skeleton and the relative positions of the substituents. IR spectroscopy would verify the presence of the crucial ketone and carboxylic acid functional groups. esisresearch.org Finally, HRMS would confirm the elemental composition of the final product, ruling out alternative products with the same nominal mass. phdcentre.comrsc.org By analyzing the structures of any isolated byproducts or intermediates, a detailed, step-by-step reaction mechanism can be confidently proposed and validated. acs.org

Theoretical and Computational Chemistry Studies of 3 Benzoyl 3 Butenoic Acid

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. orientjchem.org DFT methods are used to determine the electronic structure of a molecule, which in turn allows for the calculation of its geometry, energy, and other properties. researchgate.net For 3-Benzoyl-3-butenoic acid, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). orientjchem.orglibretexts.org

A critical aspect of studying this compound is the consideration of its two primary tautomeric forms: the keto form and the enol form. DFT calculations can optimize the geometry of both tautomers, providing crucial information on their respective stabilities and structural parameters. libretexts.orgthermofisher.com

Conformational Analysis and Stability Predictions

Once the basic geometries are optimized, a detailed conformational analysis can be performed. This involves exploring the potential energy surface of the molecule by rotating its single bonds—such as the C-C bonds in the butenoic acid chain and the bond connecting the phenyl group—to find all possible stable conformers (energy minima).

For this compound, the most significant aspect of this analysis is comparing the stability of the keto and enol tautomers. The keto form contains two carbonyl (C=O) groups, while the enol form features a hydroxyl (O-H) group and a carbon-carbon double bond (C=C). The enol form can be stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group, forming a six-membered ring-like structure. DFT calculations can precisely quantify the energies of these conformers. While specific published data for this compound is not available, a representative comparison based on similar β-dicarbonyl compounds is shown below. libretexts.org

Interactive Data Table: Illustrative Relative Energies of this compound Tautomers

| Tautomer/Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Key Feature |

| Keto Form | Most stable keto conformer | 0.00 (Reference) | Two C=O groups |

| Enol Form (H-bonded) | Enol tautomer with intramolecular H-bond | +2.5 | O-H---O=C interaction |

| Enol Form (Non-H-bonded) | Enol tautomer without intramolecular H-bond | +9.8 | Free O-H group |

Note: The energy values are illustrative, based on typical findings for similar compounds where the keto form is often slightly more stable than the hydrogen-bonded enol form in the gas phase. libretexts.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of DFT is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental measurements. orientjchem.org By calculating the vibrational frequencies and NMR chemical shifts, scientists can identify the structural features of the molecule as it exists in a sample.

For this compound, DFT can predict the distinct infrared (IR) and nuclear magnetic resonance (NMR) spectra for both the keto and enol tautomers.

IR Spectroscopy: The keto form would be characterized by two distinct C=O stretching frequencies. In contrast, the enol form would show an O-H stretching band (broadened if hydrogen-bonded) and a C=C stretching band, with a single C=O stretch at a lower frequency due to conjugation and hydrogen bonding. thermofisher.com

NMR Spectroscopy: The proton NMR of the enol form would uniquely feature a downfield signal for the hydroxyl proton (often >10 ppm) due to the strong intramolecular hydrogen bond. The carbon NMR would also show distinct signals for the sp2-hybridized carbons of the C=C bond in the enol versus the sp3-hybridized carbon in the keto form.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies and NMR Shifts

| Parameter | Keto Tautomer (Calculated) | Enol Tautomer (Calculated) | Experimental Significance |

| IR Frequency (cm⁻¹) | |||

| Ketone C=O Stretch | ~1720 | N/A | Differentiates from enol |

| Benzoyl C=O Stretch | ~1685 | ~1640 (H-bonded) | Shift to lower frequency in enol |

| O-H Stretch | N/A | ~3200 (broad) | Key indicator of enol form |

| C=C Stretch | N/A | ~1610 | Key indicator of enol form |

| ¹H NMR Shift (ppm) | |||

| Enolic -OH | N/A | ~12-15 | Unambiguous evidence for H-bonded enol |

| Vinylic -CH= | N/A | ~5.5-6.0 | Differentiates from keto's CH₂ group |

| Aliphatic -CH₂- | ~3.5 | N/A | Differentiates from enol's vinylic CH |

Note: These values are representative and serve to illustrate the differences expected from a computational study.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, FMO analysis would be performed on both the keto and enol tautomers, as their electronic properties and reactivity are expected to differ. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to provide quantitative measures of reactivity.

Interactive Data Table: Illustrative FMO Energies and Reactivity Indices

| Parameter | Keto Tautomer | Enol Tautomer | Interpretation |

| HOMO Energy (eV) | -6.8 | -6.2 | Enol is a better electron donor |

| LUMO Energy (eV) | -2.1 | -1.8 | Keto is a better electron acceptor |

| HOMO-LUMO Gap (eV) | 4.7 | 4.4 | Enol is slightly more reactive |

| Hardness (η) | 2.35 | 2.20 | Enol is "softer" and more reactive |

| Electrophilicity (ω) | 2.48 | 2.18 | Keto form has higher electrophilic character |

Note: Data is illustrative. Such calculations would reveal, for instance, that the enol tautomer is likely to be more nucleophilic and susceptible to electrophilic attack due to its higher HOMO energy.

Computational Investigations of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the entire pathway of a chemical reaction. By locating the transition state (the energy maximum along the reaction coordinate) and calculating its energy, chemists can determine the activation energy barrier, which governs the reaction rate. thermofisher.com

For this compound, computational studies could elucidate several key mechanisms:

Keto-Enol Tautomerization: The mechanism of proton transfer between the keto and enol forms can be modeled to find the energy barrier for this equilibrium.

Synthesis and Degradation: The reaction pathways for the formation or decomposition of the molecule can be investigated.

Reactivity: The mechanisms of reactions involving the molecule, such as its behavior as a Michael acceptor in conjugate additions, can be explored. The keto and enol tautomers would likely react via different pathways, and computational studies can predict which pathway is more favorable under specific conditions (e.g., acid- or base-catalyzed).

In Silico Screening and Design of Novel this compound Analogs

The computational model of this compound serves as a template for the in silico (computer-based) design of new molecules with tailored properties. By systematically modifying the parent structure—for example, by adding different substituents to the phenyl ring or altering the butenoic acid chain—a virtual library of analogs can be created. thermofisher.com

These analogs can then be rapidly screened using DFT and other computational methods to predict their properties without the need for laboratory synthesis. For instance, researchers could screen for analogs with:

A smaller HOMO-LUMO gap to enhance reactivity.

Specific electronic properties to tune its performance in materials science applications.

Improved binding affinity to a biological target in drug design efforts.

This computational approach accelerates the discovery of novel compounds by focusing experimental efforts on the most promising candidates identified through simulation.

Role As a Key Intermediate in the Synthesis of Complex Organic Molecules

Precursor for Advanced Polymeric Materials (e.g., as a monomer for substituted polystyrenes)

While 3-benzoyl-3-butenoic acid itself is not directly cited as a monomer, the closely related 3-aryl-3-butenoic acids are recognized for their potential as novel monomers. For instance, methyl 3-phenyl-3-butenoate, an ester derivative of a related butenoic acid, has been successfully copolymerized with styrene (B11656) using α,α'-azobisisobutyronitrile (AIBN) as a radical initiator. oup.com This demonstrates the utility of the 3-aryl-3-butenoic acid scaffold in creating substituted polystyrenes. The synthesis of these monomers can be achieved through a palladium-catalyzed Grignard coupling reaction with diketene (B1670635). oup.com The reactivity of the terminal double bond in these systems is crucial for polymerization processes. rsc.org Additionally, butenoic acid has been utilized as a reducing agent in the synthesis of gold nanoparticles, which can then be encapsulated in a polymer shell, indicating the compatibility of the butenoic acid structure with polymerization conditions. rsc.org

The general class of monoethylenically unsaturated C3-C8 monocarboxylic acids, which includes butenoic acids, are listed as suitable monofunctional monomers for creating branched polymers. google.com This further supports the role of the butenoic acid framework in polymer science.

Building Block for Diversified Heterocyclic Systems

The reactivity of this compound and its derivatives makes them valuable building blocks for the synthesis of a variety of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. researchgate.netmdpi.comnih.govresearchgate.netopenmedicinalchemistryjournal.com

Azetidinones, also known as β-lactams, are a critical class of compounds, most notably found in penicillin and other antibiotics. derpharmachemica.comnih.gov The synthesis of these four-membered rings is a significant area of organic chemistry. derpharmachemica.com While direct synthesis from this compound is not explicitly detailed, related γ-keto acids are key precursors. For example, a process for preparing hypocholesterolemic azetidinones starts from p-fluorobenzoylbutyric acid, a saturated analogue. google.com This process involves several steps, including acylation, reduction, reaction with an imine, and cyclization to form the β-lactam ring. google.com

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for β-lactam formation. acs.orgacs.org Ketenes can be generated in situ from acyl chlorides. acs.org It is conceivable that a derivative of this compound could be converted to an acyl chloride and subsequently a ketene for use in such a reaction. The synthesis of β-lactams often involves the reaction of imines with acid chlorides in the presence of a tertiary base. derpharmachemica.com A variety of synthetic methods for azetidinones have been developed, including those that utilize microwave irradiation and solid-phase synthesis. derpharmachemica.comnih.gov The versatility of the β-lactam scaffold extends beyond antibiotics to include applications as cholesterol absorption inhibitors and chiral building blocks. derpharmachemica.comnih.gov

The table below outlines various synthetic approaches to azetidinones:

| Synthesis Method | Description | Key Intermediates |

| Staudinger Synthesis | [2+2] cycloaddition of a ketene and an imine. acs.orgacs.org | Ketenes (often from acyl chlorides), Imines. acs.org |

| Ester Enolate-Imine Cyclocondensation | Reaction of a chiral ester enolate with an imine. nih.gov | Chiral ester enolates, Imines. nih.gov |

| From γ-Keto Acids | Multi-step process involving acylation, reduction, and cyclization. google.com | γ-Keto acids, Chiral auxiliaries, Imines. google.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction of Schiff bases with chloroacetylchloride. derpharmachemica.com | Schiff bases, Chloroacetylchloride. derpharmachemica.com |

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, with applications in medicine, agriculture, and materials science. researchgate.netmdpi.com this compound and its γ-keto acid analogues are valuable precursors for these systems.

Pyridazinones: These six-membered heterocycles can be synthesized from γ-keto acids. For example, a γ-keto butenoic acid can be catalytically hydrogenated to the corresponding γ-keto butyric acid. rsc.orgrsc.org Treatment of the resulting ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of a dihydropyridazinone, which can then be aromatized to the pyridazinone. rsc.org The synthesis of various pyridazinone derivatives often involves the reaction of a keto acid with hydrazine hydrate to form the heterocyclic ring. nih.govscispace.com

Pyrroles: Pyrroles are five-membered aromatic heterocycles found in many biologically active molecules. nih.gov The Paal-Knorr synthesis is a classic method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. wikipedia.org While this compound is not a 1,4-dicarbonyl compound, its derivatives could potentially be transformed into one. More relevantly, acylative-cyclisation reactions of enamino acids derived from 1,3-difunctional compounds provide a route to functionalized pyrroles. hud.ac.uk For instance, the cyclization of 2-(1-carboxyalkylaminomethylene)dibenzoylmethanes is an excellent method for accessing 3-benzoyl-4-phenylpyrroles. hud.ac.uk Additionally, a one-pot, three-step cascade process starting from methyl 3-TBSO-2-diazo-3-butenoate and nitrones can yield multi-functionalized 3-hydroxypyrroles. nih.gov

The following table summarizes the synthesis of these heterocycles from related precursors:

| Heterocycle | Synthetic Precursor | Key Reaction Steps |

| Pyridazinone | γ-Keto butenoic acid rsc.orgrsc.org | Catalytic hydrogenation, esterification, reaction with hydrazine hydrate, aromatization. rsc.org |

| Pyrrole | 2-(1-Carboxyalkylaminomethylene)dibenzoylmethanes hud.ac.uk | Acylative cyclisation. hud.ac.uk |

| 3-Hydroxypyrrole | Methyl 3-TBSO-2-diazo-3-butenoate, Nitrones nih.gov | Copper-catalyzed Mannich-addition, dirhodium-catalyzed dinitrogen extrusion, N-OTBS insertion, acid-promoted aromatization. nih.gov |

Fused-ring systems, where two or more rings share a common bond, are common structural motifs in complex organic molecules. libretexts.orgslideshare.net The construction of these systems often involves intramolecular reactions that form a new ring onto an existing one. researchgate.net While specific examples starting directly from this compound are not prevalent, the principles of fused-ring synthesis can be applied. For instance, intramolecular Friedel-Crafts reactions are a common strategy for forming a new ring on an aromatic system. rsc.org Given the benzoyl group, this compound has the potential to undergo such a reaction under appropriate conditions. The synthesis of fused-ring systems can also be achieved through palladium-catalyzed cross-coupling reactions. scispace.com

Intermediate in Natural Product Synthesis Approaches (general principles, not specific examples of natural products)

The structural features of this compound make it a potentially useful intermediate in the synthesis of natural products. rsc.org Many natural products contain complex carbocyclic and heterocyclic frameworks that can be constructed from versatile building blocks. semanticscholar.orgru.nl The synthesis of natural products often relies on strategies that allow for the controlled introduction of functional groups and stereocenters. researchgate.net

The γ-keto acid moiety is a key feature in the synthesis of various natural product scaffolds. For example, the synthesis of benzofuran-containing natural products has been approached using 4-furyl-3-alkoxy-3-butenoic acids as intermediates. rsc.org The butenoic acid portion of the molecule allows for various transformations, including lactonization. mdpi.com The combination of chemical synthesis and metabolic engineering, known as mutasynthesis, often involves feeding modified biosynthetic intermediates to engineered organisms to produce novel natural product derivatives. researchgate.net A molecule with the structural complexity of this compound could potentially serve as such a modified intermediate.

Design of Catalytic Ligands and Supramolecular Assemblies

The development of new catalytic systems is crucial for advancing organic synthesis. Supramolecular chemistry, which focuses on non-covalent interactions, has emerged as a powerful tool for designing new catalysts and ligands. escholarship.org Hydrogen bonding is a particularly important interaction used in the design of supramolecular bidentate ligands. nih.gov These ligands can self-assemble from monodentate precursors, simplifying their synthesis. nih.gov

While there is no direct evidence of this compound being used in a catalytic ligand, its carboxylic acid functionality makes it a candidate for incorporation into ligands that utilize hydrogen bonding to direct substrate binding and control reactivity. For example, a rhodium catalyst based on a ligand with a DIM-receptor was designed for the regioselective hydroformylation of 3-butenoic acid. researchgate.netresearchgate.net The carboxylic acid of the substrate binds to the receptor, pre-organizing it for the catalytic reaction. acs.org This demonstrates the principle of using the functional groups present in a butenoic acid derivative to control a catalytic process through supramolecular interactions.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is a primary focus for modern organic synthesis. For a molecule such as 3-Benzoyl-3-butenoic acid, which possesses multiple reactive sites, catalysis is key to controlling reaction outcomes. Future research will likely concentrate on several areas:

Asymmetric Catalysis: The prochiral nature of the double bond in this compound makes it an ideal candidate for asymmetric transformations. The development of novel chiral catalysts, such as organocatalysts (e.g., chiral amines or phosphoric acids) or transition-metal complexes with chiral ligands, could enable the enantioselective synthesis of valuable derivatives. For instance, asymmetric conjugate addition of nucleophiles to the β-position of the ketone would yield chiral products with high potential in medicinal chemistry.

Tandem and Cascade Reactions: The dual functionality of this compound could be exploited in catalyst-mediated tandem or cascade reactions. A single catalyst could initiate a sequence of transformations, for example, a conjugate addition followed by an intramolecular aldol (B89426) reaction or cyclization, to rapidly build molecular complexity. This approach significantly improves atom and step economy.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for activating organic molecules under mild conditions. Future work could explore the use of photoredox catalysts to generate radical intermediates from this compound or its derivatives, enabling novel carbon-carbon and carbon-heteroatom bond formations that are complementary to traditional methods.

A hypothetical research endeavor in this area could involve screening different catalytic systems for a specific transformation, such as the asymmetric Michael addition of a thiol to this compound. The anticipated results could be summarized as follows:

| Catalyst System | Ligand/Co-catalyst | Solvent | Conversion (%) | Enantiomeric Excess (%) |

| Ru(acac)₃ | (R)-BINAP | Toluene | >95 | 85 |

| Cu(OTf)₂ | (R,R)-Ph-Box | CH₂Cl₂ | 92 | 90 |

| Chiral Phosphoric Acid | - | Dioxane | 85 | 75 |

| Proline-derived Organocatalyst | - | DMSO | 90 | 94 |

This table is illustrative and represents hypothetical data for future research.

Exploration of Sustainable and Green Chemistry Protocols for Synthesis and Derivatization

The principles of green chemistry are increasingly integral to the design of synthetic routes. For this compound, future research is expected to prioritize environmentally benign methodologies.

Key areas of focus would include:

Bio-based Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) would significantly reduce the environmental impact of its synthesis and derivatization. Furthermore, the use of biocatalysts, such as enzymes (e.g., lipases, ene-reductases), could offer highly selective transformations under mild, aqueous conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Catalytic reactions that proceed with high atom economy, such as addition and cycloaddition reactions, will be favored over stoichiometric processes that generate significant waste.

Renewable Feedstocks: While the synthesis of this compound may currently rely on petroleum-based starting materials, future research could explore pathways from renewable feedstocks. This would involve developing novel synthetic routes from biomass-derived platform molecules.

Application in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The application of this technology to the synthesis and reactions of this compound could be a significant area of future research.

Potential applications include:

Improved Reaction Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, which can lead to dramatically reduced reaction times and improved yields.

Access to Novel Reaction Conditions: Flow reactors enable the use of high-pressure and high-temperature conditions that are often unsafe in batch reactors, potentially unlocking novel reaction pathways for this compound.

Telescoped Synthesis: Multiple reaction steps can be "telescoped" together in a continuous flow setup, where the output of one reactor is directly fed into the next. This avoids timely and costly isolation and purification of intermediates, streamlining the synthesis of complex derivatives from this compound.

A comparative study of a reaction in batch versus flow could yield the following hypothetical data:

| Parameter | Batch Reaction | Flow Reaction |

| Reaction Time | 12 hours | 15 minutes |

| Temperature | 80 °C | 120 °C |

| Yield | 75% | 92% |

| Safety Profile | Potential for thermal runaway | Excellent heat dissipation, low risk |

| Scalability | Difficult | Straightforward (numbering-up) |

This table is illustrative and represents hypothetical data for future research.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is a rapidly emerging field with the potential to revolutionize how chemical research is conducted. For this compound, AI and machine learning (ML) could accelerate discovery and development in several ways:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. This could be used to predict the most effective catalyst, solvent, and reaction conditions for a desired transformation of this compound, saving significant experimental time and resources.

Reaction Optimization: AI-driven platforms can autonomously explore a reaction space to identify the optimal conditions for maximizing yield, selectivity, or other desired metrics. This involves integrating ML algorithms with automated robotic systems to perform experiments in a closed loop.

De Novo Design: Generative AI models could be employed to design novel derivatives of this compound with specific desired properties (e.g., biological activity, material properties), suggesting synthetic routes to these new molecules.

The integration of these advanced computational tools will undoubtedly play a crucial role in shaping the future landscape of research involving this compound and related compounds.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure and purity of 3-Benzoyl-3-butenoic Acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify characteristic peaks (e.g., α,β-unsaturated ketone protons at δ 6.5–7.5 ppm and carbonyl carbons at δ 190–210 ppm). Compare with spectral libraries of structurally analogous compounds like 3-Benzoylpropionic Acid .

- Infrared Spectroscopy (IR) : Confirm the presence of conjugated carbonyl (C=O) stretching vibrations (~1680–1700 cm) and C=C bonds (~1600 cm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the compound’s backbone .

Q. What are the optimal synthetic routes for this compound to maximize yield and purity?

- Methodological Answer :

- Friedel-Crafts Acylation : React benzoyl chloride with butenoic acid derivatives in the presence of Lewis acid catalysts (e.g., AlCl). Monitor reaction temperature (typically 0–5°C) to minimize side reactions .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity via HPLC (>98% by GC analysis) .

Advanced Research Questions

Q. How do pH and temperature conditions affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~250 nm) over 72 hours.

- Data Analysis : Use Arrhenius kinetics to model degradation rates. For example, acidic conditions (pH < 4) may hydrolyze the α,β-unsaturated ketone, while alkaline conditions (pH > 8) could induce decarboxylation .

Q. How can researchers reconcile contradictory data on reaction kinetics or catalytic efficiencies for this compound?

- Methodological Answer :

- Systematic Meta-Analysis : Compile kinetic data from published studies (e.g., rate constants, activation energies) and assess variables like solvent polarity, catalyst loading, and reactant ratios.

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate confounding factors. Use statistical tools (e.g., ANOVA) to evaluate significance .

Q. What advanced computational methods can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and electron density maps to predict regioselectivity in cycloaddition or nucleophilic addition reactions. Compare with experimental results for validation.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Comparative Analysis : Tabulate literature values (e.g., melting points: 99–102°C for similar bromophenylacetic acids vs. 55–59°C for benzodioxol derivatives ). Investigate polymorphic forms or hydrate formation.

- Experimental Verification : Recrystallize the compound from different solvents (e.g., acetone vs. dichloromethane) and characterize using differential scanning calorimetry (DSC) .

Methodological Best Practices

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in synthesizing this compound?

- Methodological Answer :

- In-Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progression and intermediate formation.

- Batch Analysis : Perform LC-MS on multiple synthesis batches to quantify impurities (e.g., residual starting materials or byproducts). Establish acceptance criteria (e.g., ≤2% impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.